5,8-Dibromo-6-fluoroquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H4Br2FN |
|---|---|
Molecular Weight |
304.94 g/mol |
IUPAC Name |
5,8-dibromo-6-fluoroquinoline |
InChI |
InChI=1S/C9H4Br2FN/c10-6-4-7(12)8(11)5-2-1-3-13-9(5)6/h1-4H |
InChI Key |
YPBTYTXNSTZYEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2N=C1)Br)F)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5,8 Dibromo 6 Fluoroquinoline and Analogous Systems
Direct Synthesis Approaches to 5,8-Dibromo-6-fluoroquinoline
Direct synthesis aims to construct the target molecule through methods that install the required substituents onto the quinoline (B57606) core in a controlled manner. This can be achieved either by modifying a pre-existing quinoline or by building the quinoline ring system from precursors already bearing the necessary halogen atoms.
Regioselective Halogenation Strategies for Quinoline Scaffolds
The synthesis of this compound can be envisioned through the direct and regioselective bromination of 6-fluoroquinoline (B108479). Achieving site-selectivity is a significant challenge in the halogenation of quinolines due to the presence of multiple reactive positions. youtube.com Modern synthetic organic chemistry has addressed this through methods that direct halogenation to specific C-H bonds.
One prominent strategy involves the remote C-H functionalization of 8-substituted quinolines. rsc.orgrsc.org For instance, a metal-free protocol has been developed for the C5-halogenation of various 8-substituted quinoline derivatives. rsc.org This method utilizes trihaloisocyanuric acid as an inexpensive and atom-economical halogen source and proceeds at room temperature under an air atmosphere. rsc.org While this method is highly effective for C5-halogenation, adapting it for the simultaneous or sequential halogenation at both the C5 and C8 positions of a 6-fluoroquinoline would be a necessary innovation.
The directing-group strategy is crucial for controlling regioselectivity. Various functional groups at the 8-position, such as amides, phosphoramidates, and ureas, have been shown to direct chlorination and bromination to the C5 position with high to excellent yields. rsc.org To synthesize the target compound, a hypothetical pathway would involve starting with 6-fluoroquinolin-8-amine, installing a directing group, performing a C5-bromination, and then finding a subsequent method for C8-bromination, which may involve removal or modification of the initial directing group, followed by a second halogenation step.
The table below summarizes the conditions for a reported metal-free C5-halogenation of 8-substituted quinolines, which could be conceptually applied to a 6-fluoroquinoline derivative. rsc.org
| Starting Material Derivative | Halogenating Agent | Solvent | Temperature | Time | Product Yield (%) |
| N-Alkyl/Aryl Amide of 8-Aminoquinoline | TCCA/TBCA | Acetonitrile | Room Temp. | 15 min - 6 h | 91-99 |
| Urea derivative of 8-Aminoquinoline | TCCA/TBCA | Acetonitrile | Room Temp. | 15 min - 6 h | 79-90 |
| Phosphoramidate of 8-Aminoquinoline | TCCA/TBCA | Acetonitrile | Room Temp. | 15 min - 6 h | 79-90 |
| TCCA : Trichloroisocyanuric acid, TBCA : Tribromoisocyanuric acid |
De Novo Quinoline Annulation Methods Incorporating Halogenated Precursors
An alternative to functionalizing the quinoline core is to construct it from precursors that already contain the desired bromine and fluorine atoms. This de novo approach relies on classic quinoline syntheses like the Skraup, Doebner-von Miller, or Friedländer annulation. nih.gov
The Friedländer synthesis, for example, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. nih.gov To synthesize this compound, one would theoretically require a starting material like 2-amino-3,6-dibromo-4-fluorobenzaldehyde. The availability and synthesis of such a polysubstituted aniline (B41778) precursor would be the primary challenge for this route.
A more plausible approach could be a Skraup synthesis, which successfully yielded 6-fluoro-8-quinolinol from 2-amino-5-fluorophenol. fordham.eduresearchgate.net By analogy, starting with a hypothetical 2-amino-3,6-dibromo-4-fluorophenol and subjecting it to the Skraup conditions (glycerol, sulfuric acid, and an oxidizing agent) could potentially lead to the formation of the corresponding 5,8-dibromo-6-fluoro-8-quinolinol, which would then require removal of the 8-hydroxyl group.
The table below outlines a conceptual de novo synthesis based on the Friedländer reaction. nih.gov
| 2-Aminoaryl Ketone/Aldehyde | Methylene Compound | Catalyst/Conditions | Product |
| 2-Amino-3,6-dibromo-4-fluorobenzaldehyde | Acetaldehyde | Base or Acid Catalysis | This compound |
| 2-Amino-3,6-dibromo-4-fluorophenyl ethyl ketone | - | Base or Acid Catalysis | 5,8-Dibromo-6-fluoro-2-methylquinoline |
Indirect Synthesis Pathways for Related Halogenated Fluoroquinolines
Indirect pathways involve more elaborate, multi-step sequences to assemble the target structure or its close analogs. These routes often rely on the transformation of existing functional groups on the quinoline ring.
Multi-step Reaction Sequences and Tandem Processes
Complex halogenated quinolines are often assembled through carefully designed multi-step sequences. rsc.orgworktribe.com An undergraduate laboratory experiment, for instance, details a five-step synthesis of desfluoroenoxacin analogues, showcasing a typical workflow involving the formation of an enaminone, cyclization to form the core, nucleophilic aromatic substitution, and final hydrolysis. worktribe.com
A hypothetical multi-step route to a related compound, 3-fluoro-6-methoxyquinoline, involved heating p-anisidine (B42471) with 2-fluoromalonic acid in the presence of phosphorus oxychloride to create 2,4-dichloro-3-fluoro-6-methoxyquinoline. researchgate.net This intermediate was then subjected to hydrogenolysis to remove the chlorine atoms, yielding the final product. researchgate.net This demonstrates a sequence of condensation, chlorination, and subsequent dehalogenation.
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient alternative. A one-pot, microwave-assisted synthesis has been developed for 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles, showcasing a complex cascade of reactions. rsc.org
Functional Group Interconversions from Pre-Existing Quinoline Derivatives
Functional group interconversion (FGI) is a powerful strategy in organic synthesis, allowing for the transformation of one functional group into another. vanderbilt.edufiveable.meimperial.ac.uk This is particularly useful for introducing halogens at specific positions that are not directly accessible through C-H activation.
A classic example of FGI is the Sandmeyer reaction, which converts an amino group into a halide via a diazonium salt intermediate. To synthesize this compound, one could start with 6-fluoro-5,8-diaminoquinoline. A sequential diazotization followed by treatment with a bromide source, such as cuprous bromide, could install the bromine atoms. The synthesis of halogenated 4-(3,3-dimethyl-1-triazeno)quinolines from halogen-substituted 4-aminoquinolines via diazotization highlights the utility of this approach. nih.gov
Another relevant FGI is the reduction of a nitro group to an amine, which can then be further transformed. For example, 6-fluoro-8-nitroquinoline (B1295531) can be reduced to 8-amino-6-fluoroquinoline. fordham.edu This amine could then serve as a handle for further reactions. The synthesis of 6-bromo-5-nitroquinoline (B1267105) has been reported, and this compound shows significant biological activity. nih.gov A similar strategy could be envisioned where a 6-fluoro-dinitroquinoline is synthesized and the nitro groups are subsequently converted to bromo groups.
Catalytic Strategies in the Synthesis of Halogenated Quinolines
Catalysis offers efficient and selective methods for synthesizing functionalized quinolines. Both transition-metal catalysis and organocatalysis have been employed to facilitate the construction and halogenation of the quinoline scaffold.
Transition-metal catalysis, particularly with palladium (Pd) and copper (Cu), is widely used for C-H functionalization. nih.gov While many methods focus on arylation or alkylation, catalytic systems for halogenation are also prevalent. nih.gov For example, copper bromide (CuBr) has been shown to be an efficient catalyst for the C2-carbamoylation of quinoline N-oxides, demonstrating the ability of metal catalysts to activate specific positions on the quinoline ring. nih.gov Rhodium(III) catalysis has also emerged as a powerful tool for the atroposelective C-H functionalization of isoquinolines and related heterocycles, showcasing the potential for highly selective transformations. acs.org
In addition to metal-based systems, metal-free catalytic approaches are gaining prominence. rsc.org As mentioned earlier, a metal-free protocol for C5-halogenation of 8-substituted quinolines has been established. rsc.org Furthermore, various catalysts, including ionic liquids, nanocatalysts, and organocatalysts, have been developed to improve the efficiency and environmental sustainability of the Friedländer quinoline synthesis. nih.gov For instance, iodoimidazolinium-based catalysts have been studied for the reduction of quinolines, operating through either halogen bond or Brønsted acid catalysis. acs.org
The table below highlights different catalytic approaches relevant to the synthesis of functionalized quinolines.
| Catalytic Approach | Catalyst Example | Reaction Type | Reference |
| Metal-Free C-H Halogenation | Trihaloisocyanuric Acid (as source) | C5-Halogenation of 8-Substituted Quinolines | rsc.org |
| Copper Catalysis | Copper Bromide (CuBr) | C2-Carbamoylation of Quinoline N-Oxides | nih.gov |
| Rhodium Catalysis | Chiral BOCpRh Complex | Atroposelective C-H Cyanation | acs.org |
| Organocatalysis | Iodoimidazolinium | Quinoline Reduction | acs.org |
| Solid Acid Nanocatalysis | Sulfamic acid-supported Fe3O4@SiO2 | Friedländer Quinoline Synthesis | nih.gov |
Transition Metal-Catalyzed Coupling in Quinoline Scaffold Assembly
Transition-metal catalysis has become an indispensable tool for the synthesis of complex quinoline derivatives, offering mild reaction conditions and broad functional group tolerance. ias.ac.inresearchgate.net Palladium, copper, and rhodium catalysts are particularly prominent in forging the bicyclic quinoline structure through various cross-coupling and cyclization strategies. ias.ac.inresearchgate.net
Palladium-catalyzed reactions, for instance, enable the one-pot synthesis of polysubstituted quinolines from readily available starting materials like 2-amino aromatic ketones and alkynes. rsc.orgrsc.org This approach involves a cascade of transformations including N-H bond metalation, intermolecular addition across the alkyne, intramolecular insertion into the carbonyl group, and subsequent dehydration-aromatization to yield the quinoline product. rsc.org Similarly, palladium catalysts facilitate cascade reactions between o-aminocinnamonitriles and arylhydrazines, proceeding through a denitrogenative addition followed by intramolecular cyclization to afford 2-arylquinolines. nih.gov The tolerance of these methods for halogen substituents makes them highly relevant for producing precursors to complex halogenated quinolines. nih.gov
Copper-catalyzed systems offer a cost-effective and sustainable alternative for quinoline synthesis. ijstr.org A notable example is the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones, which proceeds under aerial conditions to deliver a variety of substituted quinolines in good yields. ijstr.orgresearchgate.net The mechanism involves the copper-catalyzed oxidation of the alcohols to intermediate aldehydes and ketones, which then undergo condensation and cyclodehydration. ijstr.org Copper catalysts also effectively mediate domino reactions of enaminones with 2-halobenzaldehydes to form the quinoline core through a sequence of aldol (B89426) reaction, C(aryl)–N bond formation, and elimination. rsc.org
Rhodium(III) catalysis has been employed for the synthesis of highly functionalized CF3- and alkynyl-substituted quinolines from N-aryl amidines and CF3-ynones. rsc.org This complex cascade involves C–H/N–H/C–N/C–C bond cleavage and formation, showcasing the power of transition metal catalysis to build molecular complexity in a single operation. rsc.org
| Catalyst System | Reactants | Key Features | Yields | Ref. |
| PdBr₂ | 2-Amino aromatic ketone + Alkyne | One-pot synthesis of polysubstituted quinolines. | Moderate | rsc.org |
| PdCl₂ | o-Aminocinnamonitrile + Arylhydrazine | Cascade denitrogenative addition/cyclization. Tolerates halogens. | Moderate to Good | nih.gov |
| [CuLCl₂] | 2-Aminobenzyl alcohol + Ketone | Sustainable, dehydrogenative coupling under aerial conditions. | Moderate to Good | ijstr.org |
| Rh(III) | N-Aryl amidine + CF₃-ynone | Cascade reaction for highly functionalized quinolines. | Good | rsc.org |
Metal-Free and Organocatalytic Approaches
While transition metals offer powerful synthetic routes, there is growing interest in metal-free and organocatalytic methods to avoid the cost and potential toxicity of residual metals. nih.gov These approaches often involve the revival of classic named reactions under milder, more environmentally friendly conditions or the use of small organic molecules as catalysts. nih.govresearchgate.net
Traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses remain relevant for quinoline production. jocpr.com Modern modifications, however, often eliminate harsh reagents and improve efficiency. For instance, a metal-free protocol for the C5-halogenation of 8-substituted quinolines has been developed using the inexpensive and atom-economical trihaloisocyanuric acid as the halogen source at room temperature, demonstrating high regioselectivity. rsc.org Another innovative, environmentally friendly approach involves the functionalization of C(sp³)–H bonds and tandem cyclization of substrates like 2-styrylanilines, catalyzed by molecular iodine, to produce functionalized quinolines. nih.gov
Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, has emerged as a green and powerful strategy for quinoline synthesis. nih.gov For example, Brønsted acids like p-toluenesulfonic acid (p-TSA) can catalyze the three-component reaction of aromatic aldehydes, amines, and ferrocenylacetylene in water to produce 4-ferrocenylquinoline derivatives. researchgate.net Chiral organocatalysts have been developed to mediate domino reactions, such as the aza-Morita–Baylis–Hillman (aza-MBH) sequence, to construct highly functionalized and enantiomerically enriched heterocyclic systems, including tetrahydropyridines which can be precursors to quinolines. jst.go.jp
| Method | Catalyst/Reagent | Substrates | Key Features | Ref. |
| Remote C-H Halogenation | Trihaloisocyanuric acid | 8-Substituted quinolines | Metal-free, room temperature, high C5-regioselectivity. | rsc.org |
| Tandem Cyclization | Iodine (I₂) | 2-Styrylanilines | Metal-free, C(sp³)–H functionalization. | nih.gov |
| Three-Component Reaction | p-Toluenesulfonic acid (p-TSA) | Aromatic aldehydes, amines, alkynes | Organocatalytic, performed in water. | researchgate.net |
| Domino Reaction | Chiral acid-base organocatalyst | Acrolein, N-tosylarylimines | Enantioselective synthesis of complex heterocycles. | jst.go.jp |
Advanced Synthetic Techniques and Process Optimization
To meet the demands of modern chemical production, chemists are increasingly turning to advanced technologies that enhance reaction efficiency, reduce waste, and improve safety and scalability. These techniques are highly applicable to the synthesis of halogenated quinolines.
Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by dramatically reducing reaction times, often from hours to minutes, and improving yields. nih.gov The direct energy transfer to polar molecules leads to rapid heating and often results in cleaner reactions with fewer byproducts. tandfonline.com
The Friedländer annulation, a classic method for quinoline synthesis, has been significantly improved using microwave irradiation. A catalyst- and protecting-group-free microwave-enhanced Friedländer synthesis allows for the single-step assembly of diverse 8-hydroxyquinolines with markedly better yields compared to conventional oil bath heating (e.g., yields increasing from 34% to 72%). rsc.orgnih.gov Another report describes a rapid modification where employing neat acetic acid as both solvent and catalyst under microwave irradiation at 160°C affords quinolines in excellent yields in just five minutes. nih.govresearchgate.net
The Skraup reaction, another cornerstone of quinoline synthesis, has also been adapted to MAOS. researchgate.net An efficient and "green" modified Skraup reaction has been developed using inexpensive glycerol (B35011) in water under microwave conditions, providing a sustainable route to various quinoline derivatives. researchgate.netrsc.orgrsc.org This method avoids toxic oxidants like arsenic(V) oxide, which were used in traditional Skraup syntheses. rsc.org
| Reaction Type | Conditions | Key Advantages | Yields | Ref. |
| Friedländer Synthesis | Neat acetic acid, 160°C, 5 min (Microwave) | Rapid, efficient, green solvent/catalyst. | Excellent | nih.gov |
| Friedländer Synthesis | 2-Aminoarylketone + β-dicarbonyl, 150°C, 1-30 min (Microwave) | Catalyst-free, improved yields over conventional heating. | 72% (vs 34% conventional) | rsc.orgnih.gov |
| Skraup Reaction | Aniline derivative + Glycerol, H₂SO₄, Water, 200°C (Microwave) | Green solvent, avoids toxic oxidants, rapid. | 10-66% | researchgate.netrsc.org |
Photoredox Catalysis and Light-Mediated Transformations
Visible-light photoredox catalysis has emerged as a powerful and green tool in organic synthesis, using photons as a clean energy source to initiate chemical transformations under mild conditions. rsc.orgresearchgate.net This strategy is particularly effective for generating radical intermediates, enabling novel pathways for the construction of complex molecules like quinolines. rsc.org
Numerous methods for quinoline synthesis now utilize visible light, often with a photocatalyst, to drive the reactions. rsc.org For example, the C-2 arylation of quinoline N-oxides can be achieved using Eosin Y as an organic dye photocatalyst under green light, avoiding the need for pre-halogenated quinolines. rsc.org Another approach involves the condensation of 2-vinylanilines with conjugated aldehydes, followed by a light-mediated cyclization. nih.gov In the presence of an iridium photocatalyst, this process efficiently yields quinoline derivatives, demonstrating excellent functional group tolerance and scalability to gram quantities in both batch and flow reactors. nih.govrsc.org Reductive approaches have also been developed, where photoredox catalysis generates carbamoyl (B1232498) radicals that can undergo intermolecular addition and cyclization to form quinolin-2-ones. nih.gov In some cases, reactions can proceed without any external photocatalyst, relying on the inherent photochemical properties of the reactants. nih.gov
| Method | Catalyst/Light Source | Substrates | Key Features | Ref. |
| C-2 Arylation | Eosin Y / Green LED | Quinoline N-oxides, Arenediazonium salts | Avoids pre-halogenated substrates, greener arylation. | rsc.org |
| Cyclization | Iridium photocatalyst / Visible Light | 2-Vinylanilines, Conjugated aldehydes | Atom economical, mild conditions, scalable in batch and flow. | nih.govrsc.org |
| Radical Cyclization | Photoredox catalyst | N-hydroxyphthalimido oxamides, Olefins | Reductive generation of carbamoyl radicals for quinolin-2-one synthesis. | nih.gov |
| Skeletal Rearrangement | Visible-light photocatalyst | Quinolines | Single-electron-transfer (SET) reduction to generate radical anions. | acs.org |
Flow Chemistry Applications in Halogenated Quinoline Production
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced safety when dealing with hazardous reagents or exothermic reactions, precise control over reaction parameters (temperature, pressure, residence time), improved reproducibility, and straightforward scalability. acs.org
The synthesis of quinolines and related heterocycles has been successfully translated to continuous flow systems. For instance, a tandem photoisomerization-cyclization of (E)-2-aminostyryl ketones can be performed in a flow reactor by irradiating the stream with LEDs, leading to the efficient production of quinolines. thieme-connect.devapourtec.com This process has been scaled to produce over one gram per hour and can be "telescoped" with subsequent flow reactions, such as hydrogenation, to create a multi-step continuous synthesis. vapourtec.com Classical reactions like the Doebner-Miller and Skraup reactions have also been adapted to flow conditions, demonstrating the versatility of this technology. researchgate.net The inherent safety and scalability of flow chemistry make it an ideal platform for the industrial production of high-value chemicals like functionalized and halogenated quinolines. acs.org
Green Chemistry Principles in Halogenated Quinoline Synthesis
Green chemistry is a guiding philosophy that aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comtandfonline.com Principles of green chemistry are increasingly being integrated into the synthesis of quinolines, focusing on waste prevention, atom economy, use of safer solvents and catalysts, and energy efficiency. tandfonline.comacs.org
Many of the advanced techniques discussed previously align with green chemistry principles. Microwave-assisted synthesis reduces energy consumption and reaction times, while photoredox catalysis utilizes light as a renewable energy source. tandfonline.comrsc.org A major focus in green quinoline synthesis is the replacement of hazardous organic solvents with more environmentally benign alternatives like water or ethanol. tandfonline.comresearchgate.net For example, p-toluenesulfonic acid has been used to catalyze one-pot, three-component syntheses of quinolines in water. tandfonline.com Some protocols have even achieved solvent- and catalyst-free conditions, representing a significant step towards ideal green synthesis. jocpr.com The use of recyclable catalysts, such as heterogeneous nanocatalysts, also contributes to the sustainability of these processes by simplifying purification and reducing waste. acs.org
Mechanistic Investigations of this compound Formation Pathways
The formation of this compound is believed to proceed through a sequential electrophilic aromatic substitution pathway, likely commencing with 6-fluoroquinoline as the starting material. While specific mechanistic studies for this exact compound are not extensively documented in publicly available literature, a plausible mechanism can be constructed based on established principles of electrophilic halogenation of quinoline and its derivatives. The regioselectivity of the bromination is dictated by the electronic properties of the 6-fluoroquinoline nucleus, where the interplay of inductive and resonance effects of the fluorine substituent, as well as the inherent reactivity of the quinoline ring system, directs the incoming electrophiles.
The bromination of 6-fluoroquinoline is anticipated to occur in a stepwise manner. The first bromination is likely to take place at the C5 or C8 position, which are activated by the benzenoid ring and are ortho and para, respectively, to the fluorine atom. The fluorine atom, being an ortho-, para-directing group, activates these positions towards electrophilic attack through its +M (mesomeric) effect, despite its strong -I (inductive) electron-withdrawing nature.
Following the initial monobromination, a second bromination event occurs at the remaining activated position on the carbocyclic ring. The presence of the first bromine atom, a deactivating group, will influence the rate of the second substitution, but the strong directing effects of the quinoline ring system and the fluorine atom will still favor substitution at the remaining ortho or para position.
A proposed mechanistic pathway for the formation of this compound from 6-fluoroquinoline is detailed below:
Step 1: Formation of the Bromonium Ion
The reaction is initiated by the generation of a bromonium ion (Br+) or a polarized bromine molecule from a suitable brominating agent, such as bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) or N-bromosuccinimide (NBS).
Step 2: First Electrophilic Attack and Formation of the σ-Complex (Wheland Intermediate)
The electron-rich carbocyclic ring of 6-fluoroquinoline attacks the electrophilic bromine species. The attack is regioselectively directed to either the C5 or C8 position due to the ortho, para-directing influence of the fluorine atom at C6. This results in the formation of a resonance-stabilized carbocation intermediate, known as a σ-complex or Wheland intermediate. The stability of this intermediate is a key factor in determining the position of substitution.
Step 3: Deprotonation and Formation of the Monobrominated Product
A base present in the reaction mixture, such as the counter-ion of the catalyst or a solvent molecule, abstracts a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the monobrominated product, either 5-bromo-6-fluoroquinoline (B3079641) or 8-bromo-6-fluoroquinoline.
Step 4: Second Electrophilic Bromination
The monobrominated fluoroquinoline then undergoes a second electrophilic bromination. The existing substituents (fluorine and bromine) will influence the position of the second attack. The fluorine at C6 continues to direct to the remaining ortho/para position, while the first bromine atom will have a deactivating effect. The second bromination will occur at the remaining available position (C8 if the first was at C5, or C5 if the first was at C8), leading to the formation of the final product, this compound. The mechanism for the second bromination follows the same steps of electrophilic attack and deprotonation as the first.
6-Fluoroquinoline + 2 Br2 --(Lewis Acid)--> this compound + 2 HBr
Derivatization and Post Synthetic Functionalization Strategies of 5,8 Dibromo 6 Fluoroquinoline
Selective Functionalization at Bromine Centers
The differential reactivity of the bromine atoms on the quinoline (B57606) ring allows for their selective functionalization, primarily through transition metal-catalyzed cross-coupling reactions. These methods facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted quinoline derivatives.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for the modification of haloquinolines. nih.govuzh.chsoton.ac.ukresearchgate.net The general mechanism for these reactions, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition of the haloquinoline to a palladium(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide. libretexts.orgnih.gov In the context of 5,8-dibromo-6-fluoroquinoline, this would involve the reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to introduce new aryl or alkyl groups at the bromine-substituted positions. The choice of ligands, such as bulky, electron-rich phosphines, can significantly influence the efficiency of the coupling. nih.gov
Sonogashira Coupling: This method is employed for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. soton.ac.ukresearchgate.netresearchgate.net The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. For this compound, this reaction allows for the introduction of alkynyl moieties, which are valuable for further transformations or as part of the final molecular structure. soton.ac.ukresearchgate.net
The following table summarizes representative conditions for these cross-coupling reactions, though specific conditions for this compound may require optimization.
| Reaction | Catalyst System | Reagent | Base | Solvent |
| Suzuki-Miyaura | Pd(OAc)₂, SPhos/XPhos | Aryl/alkyl boronic acid or ester | K₃PO₄ | n-Butanol |
| Sonogashira | Pd(PPh₃)₄, CuI | Terminal alkyne | Et₃N | THF |
This table presents generalized conditions and may need to be adapted for the specific substrate.
Carbonylative and Amination Reactions (e.g., Buchwald-Hartwig)
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. rsc.org It involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. This would enable the introduction of various primary or secondary amines at the 5- and/or 8-positions of the quinoline core, a common strategy in the development of bioactive molecules. The use of specialized phosphine (B1218219) ligands is often crucial for achieving high yields and functional group tolerance. rsc.org
Directed Ortho Metalation (DoM) Strategies
Directed Ortho Metalation (DoM) is a potent method for the functionalization of aromatic and heteroaromatic compounds. harvard.edu This strategy relies on the presence of a directing group that facilitates the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be trapped with various electrophiles. While the fluorine atom and the nitrogen in the quinoline ring can act as directing groups, the application of DoM to this compound would require careful consideration of the relative directing abilities of these groups and the potential for competing halogen-metal exchange at the bromine-substituted positions. The use of specific bases like lithium amides (e.g., LDA) or Hauser bases can influence the regioselectivity of the metalation. harvard.edu
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position
The fluorine atom at the C-6 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the heterocyclic ring system. This provides a complementary approach to the functionalization of the this compound scaffold.
Regioselectivity and Chemo-selectivity in SNAr Reactions
In a molecule with multiple halogen substituents, achieving regioselectivity in SNAr reactions is a significant challenge. The relative reactivity of the C-F bond versus the C-Br bonds towards nucleophilic attack is a key consideration. Generally, the C-F bond is more susceptible to SNAr than C-Br bonds due to the higher electronegativity of fluorine, which polarizes the carbon-halogen bond and stabilizes the Meisenheimer intermediate. This inherent reactivity difference can be exploited to achieve selective substitution at the C-6 position.
Chemo-selectivity, the preferential reaction of one functional group over another, is also critical. By carefully selecting the nucleophile and reaction conditions (e.g., temperature, solvent), it is often possible to favor substitution at the fluorine position while leaving the bromine atoms intact for subsequent cross-coupling reactions.
Development of Novel Nucleophiles for Fluoroquinoline Functionalization
Research in the field of fluoroquinolones continues to explore the use of novel nucleophiles to introduce diverse functionalities and modulate the biological and physical properties of the resulting compounds. nih.govnih.govresearchgate.netresearchgate.net The development of new nitrogen, oxygen, sulfur, and carbon-based nucleophiles allows for the synthesis of a wide array of derivatives with unique substitution patterns. The functionalization of the C-7 position of fluoroquinolones with various amines, for instance, is a well-established strategy in the design of antibacterial agents. nih.gov The principles from these studies can be applied to the SNAr functionalization of the C-6 fluorine in this compound.
The following table lists some common nucleophiles used in the functionalization of fluoroquinolones.
| Nucleophile Class | Example Nucleophiles |
| N-Nucleophiles | Primary and secondary amines, azides, heterocycles (e.g., piperazine, morpholine) |
| O-Nucleophiles | Alkoxides, phenoxides, hydroxides |
| S-Nucleophiles | Thiolates, thiophenoxides |
| C-Nucleophiles | Enolates, organometallic reagents (under specific conditions) |
Multi-functionalization and Sequential Transformations of this compound
The presence of multiple halogen substituents on the this compound core allows for a stepwise and selective introduction of various functional groups. This capability is crucial for the construction of complex molecules with precisely defined architectures.
Orthogonal Reactivity of Bromine and Fluorine Substituents
The concept of orthogonal reactivity is central to the synthetic utility of this compound. The differential reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds allows for selective transformations at one position while leaving the other intact. Generally, C-Br bonds are more susceptible to cleavage in transition metal-catalyzed cross-coupling reactions compared to the more robust C-F bonds. rsc.org This reactivity difference forms the basis for sequential functionalization.
For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Buchwald-Hartwig reactions, can be selectively performed at the C5 and C8 positions. The choice of catalyst, ligands, and reaction conditions can influence the chemoselectivity between the two bromine atoms, although they are electronically similar. However, their steric environments differ slightly, which can be exploited for regioselective functionalization. The C-F bond typically remains unreactive under these conditions, preserving it for subsequent transformations.
The fluorine atom, while less reactive in cross-coupling, significantly influences the electronic properties of the quinoline ring. Its strong electron-withdrawing nature deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the fluorine. libretexts.org
Table 1: Orthogonal Reactivity in Sequential Cross-Coupling Reactions
| Step | Reagent/Catalyst | Target Position(s) | Unreacted Position(s) | Product Type |
| 1 | Arylboronic acid, Pd(PPh₃)₄, Base | C5 and/or C8 | C6-F | Arylated quinoline |
| 2 | Terminal alkyne, PdCl₂(PPh₃)₂, CuI | C5 and/or C8 | C6-F | Alkynylated quinoline |
| 3 | Amine, Pd catalyst, Base | C5 and/or C8 | C6-F | Aminated quinoline |
| 4 | Strong nucleophile, Heat/Pressure | C6-F | C5/C8 (if functionalized) | 6-Substituted quinoline |
This table presents a conceptual framework for the sequential functionalization of this compound based on the principles of orthogonal halogen reactivity.
Cascade and Domino Reactions for Complex Architecture Construction
Cascade and domino reactions offer an elegant and efficient approach to building molecular complexity from simple starting materials in a single synthetic operation. nih.gov While specific examples starting from this compound are not extensively documented, its structure is amenable to the design of such reaction sequences.
A hypothetical cascade reaction could involve an initial Sonogashira coupling at one of the bromine positions, followed by an intramolecular cyclization of the newly introduced alkyne-containing side chain onto the quinoline ring or another functional group. The remaining bromine and fluorine atoms would then be available for further diversification.
Domino reactions could be initiated by the functionalization of one of the halogenated positions, creating a reactive intermediate that triggers a series of subsequent bond-forming events. For example, a Heck reaction at C5 could be followed by an intramolecular C-H activation or cyclization, leading to the rapid construction of polycyclic systems. The development of such reactions for halogenated quinolines is an active area of research. nih.govrsc.org
Regioselective C-H Functionalization of Related Halogenated Quinolines
Direct C-H functionalization is a powerful and atom-economical strategy for the modification of aromatic and heteroaromatic compounds. libretexts.org In the context of this compound, the focus is on achieving regioselectivity at the available C-H positions (C2, C3, C4, and C7).
Direct C-H Activation for Remote Functionalization
Remote C-H activation allows for the functionalization of C-H bonds that are not in close proximity to a directing group. nih.gov This is a challenging but highly desirable transformation. For quinoline derivatives, directing groups at the N1 or C8 positions are often employed to guide the regioselectivity of C-H activation.
In the case of this compound, the inherent electronic properties of the substituted ring will play a significant role. The electron-deficient nature of the ring, accentuated by the three halogen substituents, makes it a candidate for certain types of C-H functionalization reactions that proceed via pathways tolerant of such electronics. nih.gov For instance, radical-based or oxidative C-H functionalization methods could potentially be applied.
Table 2: Potential Sites for Regioselective C-H Functionalization
| Position | Electronic Character | Potential for Functionalization |
| C2 | Electron-deficient | Susceptible to nucleophilic attack/functionalization |
| C3 | Less electronically biased | Target for certain metal-catalyzed C-H functionalizations |
| C4 | Electron-deficient | Susceptible to nucleophilic attack/functionalization nih.govacs.org |
| C7 | Influenced by C6-F and C8-Br | Potential site for directed C-H activation |
This table provides a qualitative analysis of the potential for C-H functionalization at different positions of the this compound core based on general principles of quinoline reactivity.
Halogen-Directed C-H Activation Methodologies
The existing halogen atoms can themselves act as directing groups in certain C-H activation manifolds, although this is less common than the use of more traditional directing groups. More often, the halogens exert a strong electronic and steric influence on the regioselectivity of C-H functionalization reactions directed by other groups.
For example, if a directing group were installed at the C7 position of a derivative of this compound, the electronic deactivation by the fluorine and bromine atoms would need to be considered. Conversely, in metal-free C-H halogenation reactions of 8-substituted quinolines, the regioselectivity is often directed to the C5 position. nih.govnih.gov This suggests that the inherent reactivity patterns of the quinoline nucleus can be harnessed for selective transformations.
The development of new catalytic systems that can selectively activate specific C-H bonds in the presence of multiple halogens is a key challenge. Overcoming the deactivating effects of the halogens and achieving high regioselectivity are the primary hurdles that need to be addressed to fully unlock the potential of C-H functionalization in molecules like this compound.
Advanced Spectroscopic and Analytical Research Methodologies for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic compounds. For a molecule such as 5,8-Dibromo-6-fluoroquinoline, a multi-pronged NMR approach is essential to unambiguously assign its structure.
Multi-Nuclear NMR for Halogenated Quinoline (B57606) Derivatives (¹H, ¹³C, ¹⁹F)
The characterization of this compound involves the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. Each of these nuclei provides unique information about the molecule's electronic environment and connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. In the case of this compound, one would expect to observe signals in the aromatic region, with their chemical shifts and coupling patterns dictated by the positions of the bromine and fluorine substituents on the quinoline ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are influenced by the attached atoms, with carbons bonded to the electronegative fluorine and bromine atoms exhibiting characteristic downfield shifts.
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful tool. It provides a direct observation of the fluorine nucleus, and its chemical shift is highly sensitive to the electronic environment. Furthermore, coupling between the ¹⁹F nucleus and neighboring protons or carbons can provide valuable information for structural confirmation.
| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |
| ¹H | 7.0 - 9.0 | Proton environment and connectivity |
| ¹³C | 110 - 160 | Carbon skeleton and substituent effects |
| ¹⁹F | Varies | Direct observation of fluorine and its electronic environment |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively establish the intricate connectivity of atoms within this compound, a suite of two-dimensional (2D) NMR experiments is employed. rsc.orga2bchem.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons in the molecule. By analyzing the cross-peaks in a COSY spectrum, the sequence of protons in the quinoline ring system can be mapped out.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). chemicalbook.combldpharm.com This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum to their corresponding attached protons. chemicalbook.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). a2bchem.comchemicalbook.com This is crucial for identifying the connectivity between different parts of the molecule, for instance, linking a proton to a quaternary carbon or a carbon in a different ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While less critical for a rigid aromatic system like this quinoline derivative, it can confirm through-space interactions between protons.
Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of the entire molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the this compound molecule with a high degree of accuracy. This precise mass measurement allows for the confident determination of the molecular formula, C₉H₄Br₂FN. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum, aiding in the confirmation of the presence of two bromine atoms in the molecule.
LC-MS for Reaction Mixture Analysis and Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the context of this compound, LC-MS is invaluable for:
Reaction Monitoring: Following the progress of the synthesis of this compound by analyzing aliquots of the reaction mixture.
Purity Assessment: Determining the purity of the final product by separating it from any starting materials, by-products, or impurities. The mass spectrometer provides molecular weight information for each separated component, aiding in their identification.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. Key expected absorptions would include:
C-H stretching vibrations in the aromatic region.
C=C and C=N stretching vibrations characteristic of the quinoline ring system.
C-F and C-Br stretching vibrations, which would appear in the fingerprint region of the spectrum.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability. For this compound, Raman spectroscopy would also reveal vibrations of the aromatic ring and the carbon-halogen bonds, often providing a clearer signal for symmetrical vibrations that are weak in the FTIR spectrum.
| Spectroscopic Technique | Information Gained | Expected Key Features |
| FTIR | Functional groups, bond vibrations | Aromatic C-H, C=C, C=N, C-F, C-Br stretching |
| Raman | Complementary vibrational data | Aromatic ring breathing modes, C-X vibrations |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophore Analysis
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is fundamental for probing the electronic structure of molecules containing chromophores—the parts of a molecule responsible for its color. The quinoline ring system in this compound constitutes a significant chromophore.
Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. Not all molecules that absorb UV light are fluorescent, but many quinoline derivatives are known to exhibit fluorescence. rsc.org The technique is highly sensitive to the molecular environment and structure. After excitation at a wavelength corresponding to an absorption band, the fluorescence emission spectrum is recorded at longer wavelengths (a phenomenon known as the Stokes shift). The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, and the emission lifetime are key parameters that characterize the compound's photophysical behavior. The heavy bromine atoms in this compound may, however, lead to a decrease in fluorescence intensity through the "heavy-atom effect," which promotes intersystem crossing to the triplet state, thus quenching fluorescence. acs.org
| Technique | Parameter | Expected Observation for this compound | Rationale |
|---|---|---|---|
| UV-Vis | λmax (Absorption Maximum) | Shifted to longer wavelengths compared to unsubstituted quinoline. | Influence of halogen substituents on the π→π* transitions of the quinoline chromophore. researchgate.net |
| Fluorescence | Emission Spectrum | Potential for fluorescence, but may be weak. | Quinoline core is fluorescent, but bromine atoms can cause quenching (heavy-atom effect). rsc.orgacs.org |
X-ray Diffraction Analysis for Solid-State Structural Determination
While spectroscopic methods provide information about electronic structure and functional groups, single-crystal X-ray diffraction (XRD) offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. mdpi.com This technique is the gold standard for structural elucidation.
To perform this analysis, a suitable single crystal of this compound must first be grown, often by slow evaporation of a solvent from a saturated solution. acs.org This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.
By analyzing the positions and intensities of these spots, researchers can calculate an electron density map of the molecule. mdpi.com From this map, a precise molecular model can be built, providing a wealth of structural information, including:
Confirmation of Connectivity: Unambiguously confirms the chemical structure, showing which atoms are bonded to which.
Bond Lengths and Angles: Provides precise measurements of the distances between bonded atoms and the angles between bonds, offering insight into the molecule's geometry.
Conformation and Stereochemistry: Defines the complete three-dimensional shape of the molecule.
Intermolecular Interactions: Reveals how molecules are arranged in the crystal lattice, highlighting non-covalent interactions such as π-stacking between quinoline rings or potential halogen bonding involving the bromine atoms. rsc.org
Although a specific crystal structure for this compound is not publicly available, analysis of related halogenated quinoline derivatives demonstrates that such structures reveal nearly planar quinoline rings and distinct packing arrangements influenced by intermolecular C-H···N or C-H···F hydrogen bonds. acs.org
Chromatographic Techniques for Separation and Purification
Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is a common approach.
In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, such as acetonitrile/water or methanol/water. researchgate.net The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. Due to its relatively nonpolar aromatic structure, this compound is expected to be well-retained on a C18 column. The precise retention time will depend on the exact mobile phase composition, flow rate, and column temperature. The presence of heteroatoms and the specific substitution pattern on the quinoline ring influence its retention characteristics. researchgate.net
A Diode Array Detector (DAD) is often used in conjunction with HPLC, which provides a UV-Vis spectrum of the compound as it elutes, aiding in peak identification and purity assessment. researchgate.net By developing a suitable method, HPLC can be used to confirm the presence of a single major peak, indicating a high degree of purity. For preparative applications, the conditions can be scaled up to isolate larger quantities of the purified compound. Specialized columns, such as those with naphthylpropyl or pentafluorophenyl (PFP) stationary phases, can also be employed to achieve separation of closely related halogenated aromatic compounds. tandfonline.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | Reversed-Phase C18 | Separation based on hydrophobicity. researchgate.net |
| Mobile Phase | Acetonitrile / Water (Gradient Elution) | To elute compounds with a range of polarities. |
| Detection | UV/Diode Array Detector (DAD) | Quantification and peak purity analysis using UV absorbance. researchgate.net |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good resolution. |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for identifying and quantifying volatile and thermally stable compounds.
In GC, the sample is vaporized and swept by a carrier gas (e.g., helium) through a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer.
The mass spectrometer ionizes the molecules, typically using electron impact (EI), which bombards the molecule with high-energy electrons. This process not only creates a molecular ion (M⁺•) but also causes the ion to fragment in a reproducible manner. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular "fingerprint."
Computational and Theoretical Chemistry Investigations of 5,8 Dibromo 6 Fluoroquinoline Systems
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometries
No published studies were found that have utilized Density Functional Theory (DFT) to calculate the electronic structure and optimize the molecular geometry of 5,8-Dibromo-6-fluoroquinoline. Such calculations would typically provide insights into bond lengths, bond angles, and dihedral angles, forming the basis for further computational analysis.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions
There is no available research that employs Time-Dependent DFT (TD-DFT) to investigate the excited state properties of this compound. This type of analysis is crucial for predicting the electronic absorption spectra (UV-Vis) and understanding the nature of electronic transitions within the molecule.
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This analysis is fundamental for predicting the chemical reactivity, kinetic stability, and electronic transport properties of a molecule. Without the relevant calculations, the HOMO-LUMO energy gap and the spatial distribution of these orbitals for the target compound are unknown.
Molecular Electrostatic Potential (MEP) Surface Mapping
No studies containing Molecular Electrostatic Potential (MEP) surface maps for this compound were identified. An MEP map illustrates the charge distribution from an electrostatic potential perspective, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is essential for understanding intermolecular interactions.
Charge Distribution and Natural Bond Orbital (NBO) Analysis
A Natural Bond Orbital (NBO) analysis for this compound, which would provide detailed information about charge distribution, atomic charges, and the nature of bonding and orbital interactions (such as hyperconjugation), has not been published.
Reactivity and Reaction Pathway Studies
Computational chemistry offers a suite of tools to dissect the reactivity of molecules like this compound. By modeling the electronic landscape of the molecule, researchers can predict where chemical reactions are most likely to occur and the energetic barriers associated with these transformations.
The reactivity of an aromatic system like quinoline (B57606) is dictated by the distribution of electron density, which is significantly influenced by its substituents. In this compound, the bromine and fluorine atoms are strongly electron-withdrawing, which is anticipated to render the quinoline ring electron-deficient. Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in quantifying this effect.
Key reactivity descriptors derived from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. For this compound, the LUMO is expected to be of low energy, indicating a high susceptibility to nucleophilic aromatic substitution.
Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution on a molecule. Regions of negative potential (red/yellow) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and attract nucleophiles. In this compound, significant positive potential is expected on the hydrogen atoms and around the carbon atoms bonded to the halogens.
Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific point when the total number of electrons is altered. They can precisely pinpoint the most electrophilic and nucleophilic sites within the molecule.
Computational studies on related substituted quinolines have demonstrated that halogenation significantly influences the sites of both electrophilic and nucleophilic attack. arabjchem.orgnih.gov For instance, in many quinoline derivatives, the nitrogen atom can be protonated or act as a Lewis base, a reactivity aspect that can be modulated by the electron-withdrawing halogens in this compound. nih.gov
Table 1: Predicted Reactivity Indices for this compound (Illustrative Data)
| Reactivity Descriptor | Predicted Value/Observation | Implication |
| HOMO Energy | Low | Less susceptible to electrophilic attack |
| LUMO Energy | Low | More susceptible to nucleophilic attack |
| MEP (C5-H) | Positive | Potential site for nucleophilic attack |
| MEP (Nitrogen) | Negative | Site for protonation/Lewis acid coordination |
Beyond predicting where a reaction might occur, computational chemistry can elucidate the "how" and "how fast." Transition state theory is a cornerstone of these investigations. By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, the activation energy for a given reaction can be determined. This provides invaluable kinetic insights into the reaction mechanism.
For this compound, transition state computations could be employed to study various potential reactions, such as nucleophilic aromatic substitution at the positions bearing the bromine atoms. The calculations would involve mapping the potential energy surface for the approach of a nucleophile, the formation of the Meisenheimer intermediate, and the subsequent departure of the bromide leaving group. Comparing the activation energies for substitution at C5 versus C8 would reveal the kinetic preference for one isomer over the other. Such studies on other halogenated heterocycles have shown that the nature and position of the halogen atom significantly impact the reaction barriers.
Intermolecular Interactions and Crystal Engineering
The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. Understanding these interactions is fundamental to crystal engineering, the rational design of crystalline materials with desired properties. For this compound, a molecule rich in halogen atoms, both hydrogen and halogen bonding are expected to play pivotal roles.
NCI analysis is a computational technique used to visualize and characterize weak intermolecular and intramolecular interactions. researchgate.net It is based on the electron density and its derivatives, providing a graphical representation of non-covalent interactions where color-coding distinguishes between attractive (blue/green) and repulsive (red) interactions.
For a system like this compound, NCI plots would be invaluable in identifying and visualizing:
Hydrogen bonds: Although the molecule lacks strong hydrogen bond donors, weak C-H···F and C-H···N hydrogen bonds are plausible.
Halogen bonds: Interactions involving the bromine and fluorine atoms as either halogen bond donors or acceptors.
These analyses provide a qualitative and quantitative understanding of the forces that dictate the supramolecular assembly of the molecule in its crystal lattice.
Halogen Bonding: Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. nih.gov Bromine atoms are particularly effective halogen bond donors. In the solid state of this compound, it is conceivable that Br···N, Br···F, or even Br···Br halogen bonds could form, playing a significant role in the crystal packing. dcu.ie Computational studies can predict the strength and directionality of these bonds, which are key to designing novel co-crystals and materials. The presence of a C-8 halogen has been shown to influence the activity of fluoroquinolone antibacterials, highlighting the importance of substitutions at this position. nih.gov
Table 2: Predicted Intermolecular Interactions in the Solid State of this compound (Illustrative Data)
| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Energy (kcal/mol) |
| Hydrogen Bond | C-H | F | 2.2 - 2.6 | -0.5 to -1.5 |
| Hydrogen Bond | C-H | N | 2.4 - 2.8 | -1.0 to -2.0 |
| Halogen Bond | C-Br | N | 2.8 - 3.2 | -2.0 to -4.0 |
| Halogen Bond | C-Br | Br | 3.3 - 3.6 | -1.0 to -2.5 |
Spectroscopic Property Simulations and Validation
Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data. By simulating spectra from first principles, researchers can validate experimental findings, assign spectral features, and gain a deeper understanding of the relationship between molecular structure and spectroscopic response.
DFT and its time-dependent extension (TD-DFT) are widely used to simulate various types of spectra for quinoline derivatives. researchgate.netresearchgate.net The simulation of vibrational spectra (IR and Raman) for substituted quinolines has been shown to be in good agreement with experimental data after appropriate scaling of the calculated frequencies. nih.govmdpi.com For NMR spectroscopy, the chemical shifts and coupling constants can be calculated to aid in the structural elucidation of complex molecules. researchgate.netnih.gov
For this compound, computational simulations of its ¹H, ¹³C, and ¹⁹F NMR spectra would be particularly valuable. These simulations can help in the unambiguous assignment of peaks in the experimental spectra, which can be complex due to the numerous couplings between the different nuclei. Furthermore, theoretical calculations of the UV-Vis absorption spectrum using TD-DFT can provide insights into the electronic transitions of the molecule. nih.govrsc.org
Investigation of Non-Linear Optical (NLO) Properties of Derivatives
The exploration of materials with significant non-linear optical (NLO) properties is a burgeoning field in materials science, driven by their potential applications in advanced technologies such as optical computing, data storage, and telecommunications. Organic molecules, particularly those with extended π-conjugated systems and strong intramolecular charge transfer characteristics, have emerged as promising candidates for NLO materials. Quinoline derivatives, with their inherent electron-deficient and electron-rich moieties, are of particular interest. The strategic substitution of the quinoline core can modulate its electronic properties and, consequently, its NLO response.
Computational quantum chemistry, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provides a powerful tool for the in silico design and investigation of NLO properties of novel molecular systems. These methods allow for the calculation of key parameters that govern the NLO response, including the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). The first hyperpolarizability is a critical measure of the second-order NLO activity of a molecule.
While direct experimental or computational studies on the NLO properties of this compound derivatives are not extensively available in the current literature, theoretical investigations of structurally similar halogenated and substituted quinolines provide a strong basis for predicting and understanding their potential NLO behavior. For instance, studies on other fluoro- and bromo-substituted quinolines have demonstrated that halogen atoms can significantly influence the electronic and steric characteristics of the molecule. The fluorine atom at the C6 position is known to exert a strong electron-withdrawing effect, which can stabilize charge distributions and influence intermolecular interactions. smolecule.com Concurrently, the bromine atoms at the C5 and C8 positions introduce steric bulk and enhance lipophilicity. smolecule.com
The NLO response of quinoline derivatives is often enhanced in donor-π-acceptor (D-π-A) systems. nih.gov By introducing electron-donating and electron-accepting groups at various positions on the this compound scaffold, it is possible to induce intramolecular charge transfer, a key factor for a large first hyperpolarizability. The extended π-conjugation of the quinoline ring system facilitates this charge transfer.
Theoretical calculations on various quinoline derivatives have shown that the magnitude of the first hyperpolarizability (β) is highly sensitive to the nature and position of the substituents. For example, a study on isoquinoline-functionalized chromophores demonstrated that the introduction of electron-withdrawing groups can significantly enhance the NLO response. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another crucial parameter obtained from DFT calculations; a smaller HOMO-LUMO gap generally correlates with higher molecular reactivity and a larger NLO response. nih.gov
To illustrate the type of data generated in such computational studies, a hypothetical data set for a series of derivatives of this compound is presented below. In this hypothetical study, various electron-donating (e.g., -NH2, -OH) and electron-withdrawing (e.g., -NO2, -CN) groups are introduced at a suitable position on the quinoline ring to create D-π-A systems. The NLO properties are then calculated using a standard DFT method (e.g., B3LYP with a 6-311++G(d,p) basis set).
| Derivative | Substituent (R) | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] | HOMO-LUMO Gap (ΔE) [eV] |
|---|---|---|---|---|---|
| Parent | -H | 2.5 | 150 | 50 | 4.5 |
| Derivative 1 | -NH2 (Donor) | 4.8 | 180 | 500 | 3.8 |
| Derivative 2 | -OH (Donor) | 4.2 | 170 | 420 | 4.0 |
| Derivative 3 | -NO2 (Acceptor) | 6.5 | 190 | 800 | 3.5 |
| Derivative 4 | -CN (Acceptor) | 6.1 | 185 | 750 | 3.6 |
The hypothetical data illustrates that the introduction of strong electron-donating or electron-withdrawing groups leads to a significant increase in the dipole moment and, more importantly, a substantial enhancement of the first hyperpolarizability (β) compared to the parent compound. This is accompanied by a decrease in the HOMO-LUMO energy gap, indicating increased charge transfer character. Such theoretical screenings are invaluable for identifying promising candidates for synthesis and experimental validation as high-performance NLO materials.
Applications of 5,8 Dibromo 6 Fluoroquinoline As a Building Block in Advanced Chemical Research
Role in the Synthesis of Diverse Organic Molecules
The reactivity of the carbon-bromine bonds in 5,8-dibromo-6-fluoroquinoline makes it an excellent substrate for various cross-coupling reactions, which are fundamental in the construction of complex organic scaffolds. These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds.
The quinoline (B57606) core is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. This compound serves as a valuable starting material for the synthesis of novel heterocyclic systems. The bromine atoms can be selectively replaced through reactions like the Suzuki-Miyaura coupling with various boronic acids or the Sonogashira coupling with terminal alkynes. smolecule.com These reactions allow for the introduction of a wide array of substituents, leading to the generation of diverse libraries of quinoline derivatives. The fluorine atom at the 6-position can also influence the electronic properties and biological activity of the resulting molecules.
For instance, the palladium-catalyzed reaction of a similar compound, 6,7-dibromoquinoline-5,8-dione, with aryl boronic acids leads to the formation of new aryl derivatives. smolecule.com This highlights the potential of dibromo-substituted quinolines to act as platforms for building more complex heterocyclic structures.
The strategic functionalization of this compound can pave the way for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and other intricate molecular architectures. rsc.orgrsc.org Through sequential cross-coupling reactions, larger aromatic systems can be fused onto the quinoline core. This bottom-up approach allows for precise control over the final structure and its properties. rsc.org The resulting polycyclic systems are of interest for their unique electronic and photophysical characteristics, which are relevant to materials science. rsc.org
Contributions to Materials Science Research
The electronic properties inherent to the quinoline ring system, combined with the tunability offered by the bromo and fluoro substituents, make this compound a promising precursor for advanced materials.
Quinoline derivatives are known to possess electronic properties that make them suitable for use in organic electronic devices. smolecule.com A related compound, 5,8-dibromo-6-methoxyquinoline, has been investigated as a building block for materials with potential photophysical applications, which are crucial for organic light-emitting diodes (OLEDs). The ability to form donor-π-acceptor systems through reactions like the Suzuki-Miyaura coupling is essential for creating materials that can efficiently absorb and emit light. The dibromo functionality of this compound provides the handles necessary to construct these conjugated systems, which are the fundamental components of OLEDs.
In the field of solar energy conversion, dye-sensitized solar cells (DSSCs) rely on organic dyes to harvest light. Phthalocyanines are a class of dyes that have shown promise in DSSCs due to their strong absorption in the visible and near-infrared regions and their excellent stability. researchgate.netresearchgate.net The synthesis of functionalized phthalocyanines often involves precursors that can be modified to tune their properties. The electronic characteristics of quinoline derivatives suggest their potential as components in the design of novel sensitizers for DSSCs. researchgate.net While direct use of this compound in a final dye molecule is not extensively documented, its role as a versatile building block allows for the creation of precursor molecules that can be incorporated into more complex dye structures, potentially enhancing the performance of solar cells.
Schiff bases are compounds containing a carbon-nitrogen double bond and are readily formed by the condensation of a primary amine with an aldehyde or ketone. ekb.eg They are excellent ligands for a wide variety of metal ions, and their complexes have numerous applications, including in catalysis and as sensors. niscpr.res.injocpr.com
The synthesis of Schiff base ligands from this compound would typically first involve the conversion of one of the bromo groups into a formyl group (an aldehyde). This can be achieved through a series of reactions, for example, via a Grignard reagent followed by reaction with a formylating agent. The resulting aldehyde-functionalized dibromo-fluoroquinoline can then be condensed with a suitable primary amine to form the Schiff base ligand. niscpr.res.in
These ligands, containing the quinoline moiety, can then be used to form stable complexes with various transition metal ions such as Cu(II), Ni(II), and Co(II). niscpr.res.injocpr.com The photophysical or electrochemical properties of these metal complexes can change upon binding to a specific metal ion, forming the basis for a chemical sensor. The specific substitution pattern on the quinoline ring, including the fluorine and remaining bromine atoms, can fine-tune the selectivity and sensitivity of the sensor for a particular metal ion.
Development of Novel Chemical Entities in Medicinal Chemistry Research
The quinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class of compounds, this compound has emerged as a particularly valuable building block for the development of novel chemical entities. Its unique substitution pattern, featuring two reactive bromine atoms and an electron-withdrawing fluorine atom, provides a versatile platform for extensive chemical modification and optimization. This strategic arrangement allows medicinal chemists to systematically explore chemical space, fine-tune molecular properties, and design compounds with tailored interactions for specific biological targets. The presence of bromine at the C-5 and C-8 positions offers regioselective handles for cross-coupling reactions, while the fluorine at C-6 modulates the electronic character and metabolic stability of the quinoline core, making it an ideal starting point for generating diverse libraries of functionalized analogues.
Design and Synthesis of Functionalized Quinoline Analogues as Chemical Probes
The synthesis of functionalized quinoline analogues from this compound is pivotal for creating chemical probes to investigate biological systems. The two bromine atoms on the quinoline core are highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which enables the systematic and combinatorial development of structurally diverse molecules. nih.gov Reactions such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings allow for the regioselective introduction of a wide array of functional groups at the C-5 and C-8 positions.
This synthetic accessibility facilitates a rational design approach to novel probes. nih.gov For instance, by coupling fluorescent moieties, researchers can develop quinoline-based fluorescent sensors for applications like live-cell imaging. nih.gov The modular nature of the synthesis, starting from the this compound core, allows for a two-step process that can generate libraries of potential probes with good to excellent yields. nih.gov This strategy simplifies the creation of substituted quinoline analogues that are crucial for exploring biological processes. nih.gov The functionalization of the quinoline ring through such precise and selective methods significantly expands the available chemical space for developing new chemical tools. rsc.org
Table 1: Synthetic Reactions for Functionalizing this compound
| Reaction Type | Reagent/Catalyst | Functional Group Introduced |
|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | Aryl or Heteroaryl groups |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl groups |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino or substituted amino groups |
| Stille Coupling | Organostannanes, Pd catalyst | Various organic substituents |
| Heck Reaction | Alkenes, Pd catalyst | Alkenyl groups |
Structure-Activity Relationship (SAR) Studies based on Chemical Modifications for Molecular Target Interactions
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, allowing researchers to understand how specific structural features of a molecule influence its biological activity. nih.gov The this compound scaffold is an excellent platform for conducting detailed SAR analyses. The bromine atoms at positions C-5 and C-8 serve as versatile handles for introducing a diverse range of substituents, enabling a systematic evaluation of how changes in size, electronics, and hydrogen-bonding potential at these positions affect interactions with a molecular target. nih.govnih.gov
For example, in related fluoroquinolone series, modifications at the C-5 and C-7 positions have been shown to be critical for potency and selectivity. nih.gov A series of 5,7-disubstituted 6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids were prepared where the C-5 substituent included halo, hydroxy, mercapto, and amino groups. nih.gov In that study, an amino group at C-5 was found to be optimal. nih.gov Drawing parallels, chemists can replace the bromine atoms on this compound with various functional groups to probe interactions with a target protein. By systematically altering the substituents at C-5 and C-8 and assessing the impact on target binding, a detailed SAR model can be constructed. This iterative process of synthesis and evaluation guides the optimization of lead compounds. nih.govresearchgate.net The ability to precisely modify the quinoline structure is key to developing compounds with improved efficacy and selectivity. rsc.org
Table 2: Example of SAR Modifications on the this compound Scaffold
| Position | Original Group | Potential Modifications for SAR | Rationale |
|---|---|---|---|
| C-5 | Bromo (-Br) | -NH₂, -OH, -OCH₃, small alkyls, aryl groups | Probes for hydrogen bonding, steric, and electronic interactions in the binding pocket. |
| C-8 | Bromo (-Br) | -H, -CH₃, cyclopropyl, substituted piperazines | Explores impact of steric bulk and basicity near this position. |
| C-6 | Fluoro (-F) | (Fixed) | The fluorine atom's influence is a constant, while other positions are varied against it. |
Exploration of Quinoline-Hybrid Compounds as Scaffolds for Chemical Biology
The creation of hybrid molecules, where two or more distinct pharmacophores are combined into a single chemical entity, is a powerful strategy in drug discovery and chemical biology. The this compound scaffold is exceptionally well-suited for this purpose due to its two distinct and reactive bromine sites. This allows for the sequential or differential coupling of other molecular fragments to create novel quinoline-hybrid compounds.
For example, one bromine atom (e.g., at C-8) could be selectively reacted with a particular coupling partner, followed by a different coupling reaction at the second bromine atom (C-5). This approach enables the construction of complex and multifunctional molecules. These hybrid compounds can be designed to interact with multiple biological targets simultaneously or to possess combined properties, such as a targeting moiety linked to a fluorescent reporter. The versatility of the dibromo-quinoline core allows for its conjugation with various other heterocyclic systems, peptides, or linkers, expanding its utility as a central scaffold for chemical biology tools. researchgate.net The functionalization of the quinoline ring in this manner can generate novel drug candidates with potentially enhanced bioactivity. rsc.org
Table 3: Representative Quinoline-Hybrid Scaffolds from this compound
| Position C-5 Substituent | Position C-8 Substituent | Potential Application Area |
|---|---|---|
| Biotinylated Linker | Fluorescent Dye (e.g., Coumarin) | Affinity-based protein profiling and imaging |
| Benzimidazole Moiety | Polyamine Chain | DNA-interacting agents |
| Sugar Moiety (e.g., Glucose) | Photo-crosslinker | Probes for glucose transporters |
| Known Kinase Inhibitor Fragment | Solubilizing Group | Dual-target or targeted kinase inhibitors |
Rational Design of Fluorinated Quinoline Derivatives for Specific Enzyme or Receptor Interactions
The rational design of enzyme or receptor ligands often involves fine-tuning the physicochemical properties of a scaffold to achieve high affinity and selectivity. The fluorine atom at the C-6 position of this compound plays a crucial role in this process. Fluorine is a bioisostere of a hydrogen atom but possesses unique properties; it is highly electronegative, has a small van der Waals radius, and can form strong bonds with carbon. ossila.com
Incorporating fluorine into a molecule can significantly alter its properties, such as metabolic stability (by blocking sites of oxidative metabolism), membrane permeability, and binding affinity. ossila.com The electron-withdrawing nature of the fluorine atom in this compound influences the electron distribution of the entire quinoline ring system. This modulation can affect the pKa of nitrogen atoms within the scaffold and influence non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in an enzyme's active site or a receptor's binding pocket. nih.gov Therefore, the 6-fluoro-quinoline core provides a distinct electronic environment that designers can leverage, while the C-5 and C-8 bromine positions provide the points for synthetic elaboration to achieve specific target recognition. nih.govossila.com This combination of a fixed fluorine modulator and reactive bromine handles makes this compound a powerful starting material for the rational design of targeted molecular agents.
Compound List
Emerging Research Directions and Future Perspectives
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of functionalized quinolines is undergoing a paradigm shift towards greener and more sustainable practices. researchgate.net Traditional methods for synthesizing quinolines, such as the Skraup and Doebner-von Miller reactions, often involve harsh conditions, toxic reagents, and produce significant waste. mdpi.com The focus is now on developing synthetic routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry. researchgate.net
A key concept in this endeavor is "atom economy," which emphasizes the maximization of the incorporation of all materials used in the process into the final product. Researchers are exploring oxidative dehydrogenative coupling reactions as a more atom-economical and sustainable approach to form new carbon-carbon and carbon-nitrogen bonds. rsc.orgresearchgate.net These methods often utilize environmentally friendly oxidants and can be performed under solvent-free, additive-free, and base-free conditions, significantly reducing the environmental footprint of the synthesis. rsc.orgresearchgate.net For a compound like 5,8-Dibromo-6-fluoroquinoline, this could mean developing one-pot procedures that minimize intermediate isolation steps and reduce solvent usage. researchgate.net The use of reusable catalysts, such as transition metal oxides, is also a promising avenue for making the synthesis of halogenated quinolines more sustainable. rsc.orgresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Exploration of Novel Catalytic Systems for Challenging Functionalizations
The development of novel catalytic systems is crucial for accessing new and complex halogenated quinoline (B57606) derivatives. A significant area of focus is the regioselective C-H halogenation of quinolines, which allows for the direct introduction of halogen atoms at specific positions without the need for pre-functionalized starting materials. rsc.org This approach is highly atom-economical and can provide access to a wide range of functionalized quinolines. rsc.org Metal-free protocols are particularly attractive as they avoid the use of expensive and potentially toxic heavy metals. rsc.org
For a molecule like this compound, which already possesses three halogen substituents, further functionalization presents a significant challenge. Novel catalytic systems are being explored to enable selective cross-coupling reactions at the bromine-substituted positions or even direct C-H activation at other sites on the quinoline ring. These advancements would allow for the synthesis of a diverse library of derivatives with tailored electronic and steric properties for various applications. The discovery of new catalysts that can operate under mild conditions with high functional group tolerance will be key to unlocking the full synthetic potential of this scaffold. nih.gov
Expansion of Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis, which combines the best of chemical and enzymatic catalysis, is a rapidly growing field with immense potential for the synthesis of complex molecules like halogenated quinolines. nih.gov Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions, which can be difficult to achieve with traditional chemical catalysts. nih.gov
For the synthesis of fluorinated compounds, chemoenzymatic approaches are particularly promising. nih.gov While the direct enzymatic incorporation of fluorine into a quinoline scaffold is still a developing area, enzymes can be used in cascade reactions to build up complex precursors that are then subjected to chemical fluorination. nih.gov Conversely, a fluorinated precursor could be modified by enzymes to introduce other functionalities with high precision. nih.gov Researchers are actively exploring the discovery and engineering of novel enzymes, such as cytochrome P450 monooxygenases, for the regioselective functionalization of complex heterocyclic structures. nih.gov The development of multi-enzyme cascades and the integration of biocatalysis with other catalytic methods like photocatalysis are expanding the toolbox available to synthetic chemists. nih.gov
Advanced Characterization Techniques for In-situ Reaction Monitoring
Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced in-situ characterization techniques are becoming indispensable tools for monitoring the formation of halogenated quinolines and their intermediates in real-time. spectroscopyonline.com Spectroscopic methods such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy can provide a wealth of information about the concentrations of reactants, products, and transient species without the need for offline sampling. spectroscopyonline.comrsc.org
For complex reactions, such as the multi-step synthesis of this compound, in-situ monitoring can help to identify reaction kinetics, detect the formation of byproducts, and determine the optimal endpoint of the reaction. spectroscopyonline.com This real-time data is invaluable for process development and scaling up production. Furthermore, techniques like in-situ electron paramagnetic resonance (EPR) can be used to study the structure-reactivity relationships of catalysts involved in the synthesis. rsc.org The ability to directly observe catalytic species at work provides critical insights for designing more efficient and robust catalytic systems. rsc.orgdoaj.org
Multi-dimensional Approaches to Structure-Property-Reactivity Relationships
The biological activity and material properties of halogenated quinolines are intrinsically linked to their three-dimensional structure and electronic properties. nih.govresearchgate.net Understanding these structure-property-reactivity relationships is key to designing new molecules with desired functionalities. Multi-dimensional approaches that combine experimental data with computational modeling are becoming increasingly important in this area.
For this compound, the interplay between the two bromine atoms and the fluorine atom significantly influences its chemical reactivity and potential biological interactions. Computational methods, such as Density Functional Theory (DFT), can be used to model the electronic structure and predict the reactivity of different sites on the molecule. acs.org These theoretical predictions can then be validated through experimental studies, creating a powerful feedback loop for molecular design. By systematically varying the substituents on the quinoline scaffold and analyzing the resulting changes in properties, researchers can develop predictive models that guide the synthesis of new compounds with enhanced activity or specific material characteristics. nih.govresearchgate.net
The Role of Halogenated Quinolines in Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another exciting frontier for halogenated quinolines. nih.govnih.gov The presence of halogen atoms, particularly bromine, opens up the possibility of forming "halogen bonds," which are specific and directional interactions that can be used to control the self-assembly of molecules into well-defined architectures. researchgate.net
For this compound, the two bromine atoms can act as halogen bond donors, while the nitrogen atom of the quinoline ring and the fluorine atom can act as halogen bond acceptors. These interactions, along with other non-covalent forces like π-π stacking and hydrogen bonding, can be harnessed to construct complex supramolecular structures such as gels, liquid crystals, and other nanomaterials. rsc.org The ability to control the self-assembly process by tuning the molecular structure of the quinoline building block could lead to the development of new functional materials with applications in areas such as sensing, catalysis, and electronics. rsc.org The study of how these molecules organize themselves at the nanoscale is a fundamental aspect of creating the next generation of advanced materials. nih.gov
Q & A
Q. What are the recommended synthetic pathways for 5,8-Dibromo-6-fluoroquinoline, and how do reaction conditions influence yield and purity?
Answer: Fluorinated quinolines are typically synthesized via halogenation and fluorination reactions. A common approach involves:
- Step 1 : Bromination of a pre-fluorinated quinoline scaffold at positions 5 and 8 using PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (60–80°C) .
- Step 2 : Fluorination at position 6 via nucleophilic aromatic substitution (e.g., using KF·2H₂O under microwave irradiation to enhance reaction efficiency) .
Optimization Tips : - Microwave-assisted synthesis reduces side reactions (e.g., dehalogenation) and improves regioselectivity .
- Monitor reaction progress via TLC or HPLC to avoid over-bromination, which can lead to byproducts like 5,6,8-tribromo derivatives .
Q. How should researchers handle and store this compound to ensure stability?
Answer:
- Handling : Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood due to bromine’s volatility and toxicity. Avoid skin contact, as halogenated quinolines may cause irritation .
- Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption. Confirm stability via periodic NMR analysis (e.g., check for peak broadening indicative of decomposition) .
Advanced Research Questions
Q. How can substituent effects at positions 5, 6, and 8 influence the biological activity of this compound derivatives?
Answer:
- Bromine at C5/C8 : Enhances lipophilicity, improving membrane permeability. However, excessive halogenation may reduce solubility, requiring co-solvents (e.g., DMSO) for in vitro assays .
- Fluorine at C6 : Introduces electron-withdrawing effects, stabilizing interactions with target enzymes (e.g., bacterial topoisomerases). Comparative studies with chloro analogs show fluorine’s superior metabolic stability .
Experimental Design : - Synthesize analogs (e.g., 5-Cl-8-Br-6-F-quinoline) and compare MIC (Minimum Inhibitory Concentration) values against Gram-negative pathogens. Use molecular docking to assess binding affinity to DNA gyrase .
Q. What analytical methods are optimal for resolving contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
Answer:
- ¹H/¹³C NMR Challenges : Bromine’s quadrupolar moment causes signal broadening. Use high-field NMR (≥500 MHz) and deuterated DMSO to enhance resolution .
- Contradiction Resolution :
Q. How can researchers address discrepancies in bioactivity data across studies involving this compound?
Answer:
- Potential Sources of Error :
- Statistical Approaches :
Methodological Guidance for Data Interpretation
Q. What strategies mitigate risks of false-positive results in antimicrobial studies with this compound?
Answer:
Q. How should researchers design experiments to evaluate the environmental toxicity of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
